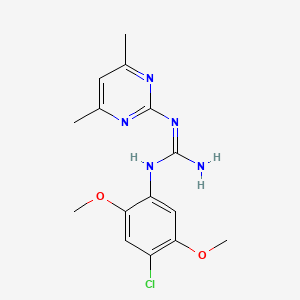![molecular formula C23H24ClN3O4 B5436471 ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5436471.png)
ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate, commonly known as BAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BAC is a member of the piperazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. BAC has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, BAC has been shown to inhibit the replication of viruses and fungi by disrupting their cellular processes.
Biochemical and Physiological Effects:
BAC has a range of biochemical and physiological effects, including the inhibition of cell growth and the disruption of cellular processes. Additionally, BAC has been shown to induce apoptosis in cancer cells, inhibit viral and fungal replication, and exhibit anti-inflammatory properties. The exact mechanisms by which BAC exerts its effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BAC in lab experiments is its ability to exhibit a range of biochemical and physiological effects. Additionally, BAC is a synthetic compound, which means that it can be easily produced in large quantities for use in experiments. However, there are also limitations to using BAC in lab experiments. The complex synthesis method and potential safety hazards associated with the compound require careful attention to detail and strict adherence to safety protocols.
Orientations Futures
There are several future directions for the research and development of BAC. One potential area of interest is the development of new therapeutics for the treatment of cancer, viral, and fungal infections. Additionally, further investigation into the mechanism of action of BAC is necessary to fully understand its biochemical and physiological effects. Finally, the development of new and improved synthesis methods for BAC could lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of BAC involves the reaction between piperazine and ethyl 4-(2-chlorophenyl)-2-oxo-1-piperazinecarboxylate in the presence of benzoyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to produce the final product, BAC. The synthesis of BAC is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
BAC has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. One of the primary areas of interest is the development of new drugs for the treatment of various diseases. BAC has been shown to exhibit antitumor, antifungal, and antiviral activities, making it a promising candidate for the development of new therapeutics.
Propriétés
IUPAC Name |
ethyl 4-[(Z)-2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-31-23(30)27-14-12-26(13-15-27)22(29)20(16-18-10-6-7-11-19(18)24)25-21(28)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,25,28)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAPEDZOTIZZNT-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C(=C/C2=CC=CC=C2Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5436388.png)
![3-(benzylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5436390.png)
![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5436406.png)
![1-(4-tert-butylphenyl)ethanone O-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5436412.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5436419.png)

![(3aS*,6aR*)-5-(1-benzofuran-2-ylcarbonyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5436431.png)
![ethyl {2-[2-(3-bromobenzylidene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5436439.png)
![7-(1H-imidazol-2-ylcarbonyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5436445.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5436452.png)
![methyl 1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5436455.png)
![2,6-dimethyl-4-{[1-(propylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5436459.png)

![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B5436474.png)